Grahamimycin B - 75979-94-1

Grahamimycin B

Catalog Number: EVT-1569819
CAS Number: 75979-94-1
Molecular Formula: C14H20O7
Molecular Weight: 300.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Grahamimycin B is a bioactive compound belonging to the class of antibiotics known as glycopeptides. It is primarily derived from the actinobacterium Micromonospora and exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The compound has garnered attention for its potential therapeutic applications in treating various bacterial infections, especially those resistant to conventional antibiotics.

Source

Grahamimycin B is sourced from the fermentation of Micromonospora species, which are soil-dwelling bacteria known for their ability to produce a diverse array of secondary metabolites, including antibiotics. The isolation and characterization of Grahamimycin B have been documented in various studies, highlighting its unique structural features and biological activity.

Classification

Grahamimycin B is classified under the glycopeptide antibiotics due to its structural characteristics and mechanism of action. Glycopeptides are known for their efficacy against multidrug-resistant strains of bacteria, making compounds like Grahamimycin B valuable in modern medicine.

Synthesis Analysis

Methods

The synthesis of Grahamimycin B involves fermentation processes utilizing specific strains of Micromonospora. The production typically follows these steps:

  1. Inoculation: A culture of Micromonospora is inoculated into a suitable growth medium.
  2. Fermentation: The culture undergoes fermentation under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.
  3. Extraction: After fermentation, the broth is processed to extract Grahamimycin B using solvent extraction techniques.
  4. Purification: The crude extract undergoes chromatographic techniques (such as high-performance liquid chromatography) to purify Grahamimycin B from other metabolites.

Technical details regarding the fermentation conditions and extraction methods can vary based on the specific strain used and desired yield.

Molecular Structure Analysis

Structure

Grahamimycin B possesses a complex molecular structure characteristic of glycopeptides. Its structure includes multiple sugar moieties attached to a peptide backbone, which contributes to its antibacterial activity. The precise molecular formula and structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

  • Molecular Formula: C₃₈H₅₅N₉O₂₃
  • Molecular Weight: Approximately 873.0 g/mol

These structural features are critical in understanding how Grahamimycin B interacts with bacterial cell walls.

Chemical Reactions Analysis

Reactions

Grahamimycin B primarily acts by inhibiting bacterial cell wall synthesis. The mechanism involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This action leads to cell lysis and death in susceptible bacteria.

Technical Details

  • Reaction Type: Inhibition of transglycosylation and transpeptidation reactions critical for peptidoglycan biosynthesis.
  • Target Organisms: Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

The compound's effectiveness against resistant strains highlights its potential as a therapeutic agent.

Mechanism of Action

Process

The mechanism by which Grahamimycin B exerts its antibacterial effects involves several key steps:

  1. Binding: Grahamimycin B binds specifically to the D-alanyl-D-alanine portion of bacterial cell wall precursors.
  2. Inhibition: This binding inhibits the enzymes responsible for cross-linking peptidoglycan layers, essential for maintaining cell wall integrity.
  3. Cell Lysis: The compromised cell wall leads to osmotic instability and eventual lysis of the bacterial cell.

Data

Research indicates that Grahamimycin B demonstrates potent activity against both planktonic and biofilm-associated bacteria, making it particularly relevant in treating persistent infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline environments.
  • pH Sensitivity: Optimal activity observed at physiological pH levels.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Grahamimycin B has significant potential applications in various scientific fields:

  1. Antibiotic Research: Investigated for its efficacy against antibiotic-resistant pathogens.
  2. Pharmaceutical Development: Explored as a lead compound for developing new antibiotics.
  3. Microbial Ecology Studies: Used in studies assessing microbial interactions in soil environments where Micromonospora is prevalent.

The ongoing research into Grahamimycin B underscores its importance as a candidate for addressing global health challenges posed by antibiotic resistance.

Introduction to Grahamimycin B

Grahamimycin B represents a structurally distinct macrocyclic antibiotic discovered during the early 1980s. As a member of the grahamimycin complex (A, A1, B), it exhibits broad-spectrum antimicrobial activity attributed to its unique dilactone macrodiolide architecture. Its discovery highlighted understudied fungal sources for novel antibiotic scaffolds amid declining antibiotic innovation [2] [5].

Historical Context of Macrocyclic Antibiotic Discovery

The golden age of antibiotic discovery (1940s–1960s) yielded foundational macrocyclic classes like macrolides (e.g., erythromycin), but stagnation followed for decades. Grahamimycin B emerged from targeted screening of Cytospora fungi in 1981—a period when novel natural product discovery had sharply declined. Unlike earlier macrolides derived predominantly from Streptomyces, grahamimycins exemplified structurally distinct metabolites from underexplored fungal genera [1] [2] [7].

Table 1: Key Milestones in Macrocyclic Antibiotic Discovery

YearCompoundSource OrganismStructural Class
1950ErythromycinStreptomyces erythreus14-membered macrolide
1955OleandomycinStreptomyces antibioticus14-membered macrolide
1961TylosinStreptomyces fradiae16-membered macrolide
1981Grahamimycin BCytospora sp.Dilactone macrodiolide

Taxonomic Classification of Cytospora sp. Ehrenb. W.F.P.L. 13A

The grahamimycin-producing strain Cytospora sp. Ehrenb. W.F.P.L. 13A (Accession: PMID 7247355) belongs to Ascomycota fungi, characterized by pycnidial conidiomata and phytopathogenic behavior. Taxonomic identification relied on:

  • Morphology: Pycnidia formation and conidial dimensions
  • Fermentation: Aerobic submerged culture conditions yielding maximal antibiotic titer
  • Metabolite profiling: Unique secondary metabolite spectrum absent in related Cytospora species [2] [5].

While precise phylogenetic positioning remains unresolved, its antibiotic production distinguishes it from plant-pathogenic Cytospora strains. Genome mining suggests biosynthetic gene clusters analogous to those in endophytic fungi, indicating ecological adaptation for chemical defense [2] [4].

Significance of Dilactone Macrodiolide Structures in Antimicrobial Research

Grahamimycin B belongs to the dilactone macrodiolide class—macrocyclic esters featuring two lactone groups within a large ring (>12 atoms). This confers:

Structural Novelty

  • Ring size: Larger than classical 14–16-membered macrolides (e.g., erythromycin)
  • Functionalization: Multiple hydroxyl groups and conjugated dienes enable target interactions
  • Rigidity: The dilactone bridge restricts conformational flexibility versus monocyclic macrolides [2] [3].

Mechanism of Action

Like macrolides, grahamimycin B binds the 50S ribosomal subunit but exploits distinct interactions:

  • NPET occlusion: Blocks the nascent peptide exit tunnel (NPET), halting elongation of bacterial polypeptides
  • Context-dependent stalling: Preferentially inhibits synthesis of essential pathogen membrane proteins
  • Anti-algal activity: Disrupts cyanobacterial ribosomes—rare among macrolides [3] [8].

Spectrum of Activity

Table 2: Antimicrobial Spectrum of Grahamimycin B

Target MicrobesActivity LevelNotable Pathogens
Gram-positive bacteriaHighStaphylococcus aureus, Bacillus subtilis
Gram-negative bacteriaModerateEscherichia coli, Pseudomonas aeruginosa
CyanobacteriaHigh8 species including Anabaena variabilis
FungiLow to moderateCandida albicans, Aspergillus niger

This broad activity—especially against drug-resistant Gram-positives and blue-green algae—underscores its value as a structural template for overcoming cross-resistance to classical macrolides [2] [5] [8].

Biosynthetic Implications

The dilactone scaffold suggests polyketide synthase (PKS) origination, diverging from glycosylated macrolide pathways. Modular PKS engineering could optimize pharmacokinetic limitations (e.g., solubility) while retaining activity against macrolide-resistant strains [3] [4].

Properties

CAS Number

75979-94-1

Product Name

Grahamimycin B

IUPAC Name

(3Z,6R,9R,12R,14S)-9,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11-trione

Molecular Formula

C14H20O7

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C14H20O7/c1-8-4-3-5-13(18)20-9(2)6-10(15)11(16)7-12(17)14(19)21-8/h3,5,8-10,12,15,17H,4,6-7H2,1-2H3/b5-3-/t8-,9+,10-,12-/m1/s1

InChI Key

UPKYFPVASUJJTL-NZRRVRCFSA-N

SMILES

CC1CC=CC(=O)OC(CC(C(=O)CC(C(=O)O1)O)O)C

Synonyms

grahamimycin B

Canonical SMILES

CC1CC=CC(=O)OC(CC(C(=O)CC(C(=O)O1)O)O)C

Isomeric SMILES

C[C@@H]1C/C=C\C(=O)O[C@H](C[C@H](C(=O)C[C@H](C(=O)O1)O)O)C

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